4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide
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Overview
Description
MMV009108 is a synthetic organic compound that has garnered attention for its potential antimalarial properties. It is one of the chemotypes included in the MMV Malaria Box, a collection of compounds with known antimalarial activity . MMV009108 has been shown to inhibit the Plasmodium falciparum Niemann-Pick type C1-related protein (PfNCR1), making it a promising candidate for further research and development .
Preparation Methods
The synthetic routes and reaction conditions for MMV009108 involve several steps The compound is synthesized through a series of reactions starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
MMV009108 undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of amines, while substitution reactions can introduce different functional groups onto the thiazole ring .
Scientific Research Applications
MMV009108 has been extensively studied for its antimalarial properties. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by targeting the PfNCR1 protein . This makes it a valuable tool for studying the biology of the parasite and developing new antimalarial drugs.
Mechanism of Action
The mechanism of action of MMV009108 involves the inhibition of the PfNCR1 protein, which is essential for the parasite’s membrane homeostasis . By inhibiting this protein, MMV009108 disrupts the composition of the parasite plasma membrane and interferes with the biogenesis of digestive vacuoles, leading to the death of the parasite . The molecular targets and pathways involved in this process are still being studied, but the inhibition of PfNCR1 is a key factor in the compound’s antimalarial activity .
Comparison with Similar Compounds
MMV009108 is one of several compounds that target the PfNCR1 protein. Other similar compounds include MMV028038 and MMV019662, which also inhibit PfNCR1 and have shown antimalarial activity . MMV009108 is unique in its chemical structure and specific interactions with the protein, making it a valuable addition to the arsenal of antimalarial compounds . The comparison of these compounds highlights the importance of structural diversity in developing effective antimalarial drugs .
Properties
Molecular Formula |
C21H25N3O2S2 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C21H25N3O2S2/c1-5-24(6-2)28(25,26)19-11-8-17(9-12-19)20-14-27-21(23-20)22-18-10-7-15(3)16(4)13-18/h7-14H,5-6H2,1-4H3,(H,22,23) |
InChI Key |
CFAYJTHICHSZHC-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV-009108; MMV 009108; MMV009108 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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